molecular formula C17H11NO2 B13147405 N-(2-Fluorenyl)maleimide CAS No. 59634-77-4

N-(2-Fluorenyl)maleimide

Cat. No.: B13147405
CAS No.: 59634-77-4
M. Wt: 261.27 g/mol
InChI Key: WRZQMGCKUASRPH-UHFFFAOYSA-N
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Description

N-(2-Fluorenyl)maleimide is an organic compound with the molecular formula C17H11NO2. It belongs to the class of maleimides, which are characterized by the presence of a 2,5-pyrroledione moiety. This compound is notable for its unique structure, which includes a fluorenyl group attached to the nitrogen atom of the maleimide ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Fluorenyl)maleimide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with 2-aminofluorene in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the Diels-Alder reaction, where maleimides are converted to adducts through reactions with dienes like cyclopentadiene or furan. These adducts can then be polymerized via ring-opening metathesis polymerization (ROMP) to yield the desired maleimide derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorenyl)maleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-Fluorenyl)maleimide primarily involves its reactivity with thiol groups. The maleimide moiety reacts with thiol groups in proteins or peptides to form stable thiosuccinimide linkages. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound helps in targeting specific molecular pathways .

Comparison with Similar Compounds

N-(2-Fluorenyl)maleimide can be compared with other N-substituted maleimides such as:

  • N-Phenylmaleimide
  • N-Benzylmaleimide
  • N-Cyclohexylmaleimide

These compounds share similar reactivity patterns but differ in their substituent groups, which can influence their physical and chemical properties. This compound is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric effects, making it suitable for specific applications .

Properties

CAS No.

59634-77-4

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)pyrrole-2,5-dione

InChI

InChI=1S/C17H11NO2/c19-16-7-8-17(20)18(16)13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2

InChI Key

WRZQMGCKUASRPH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C=CC4=O

Origin of Product

United States

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